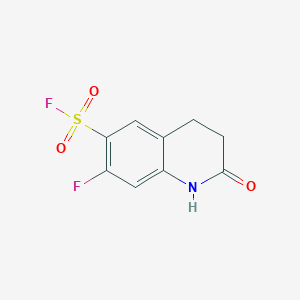

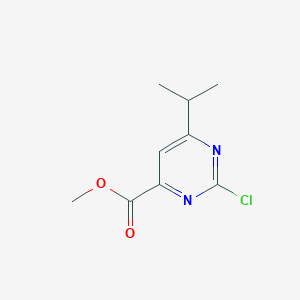

![molecular formula C14H16F6N2 B2897970 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine CAS No. 1240574-18-8](/img/structure/B2897970.png)

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” is a chemical compound. It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms in a six-membered ring . The compound also contains a phenyl group substituted with two trifluoromethyl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, compounds with the 3,5-bis(trifluoromethyl)phenyl motif have been synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Molecular Structure Analysis

The molecular structure of “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” would consist of a piperazine ring with a methyl group and a 3,5-bis(trifluoromethyl)phenylmethyl group attached to it . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The 3,5-bis(trifluoromethyl)phenyl motif is known to be used extensively in promoting organic transformations . It can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Scientific Research Applications

Synthesis and Characterization

- Research has been focused on synthesizing novel compounds and characterizing their chemical and physical properties. For instance, the facile synthesis of novel derivatives and their evaluation as antimicrobial agents highlights the potential of using such compounds in developing new antimicrobial treatments (Al‐Azmi & Mahmoud, 2020). Similarly, the synthesis and tuberculostatic activity of certain derivatives underscore their potential in addressing tuberculosis, showcasing the versatility of these compounds in medical research (Foks et al., 2005).

Material Science Applications

- In materials science, the properties of certain derivatives have been studied for their potential in creating new materials with unique characteristics, such as photochromic reactions in single-crystalline phases, which could have implications for developing advanced optical materials (Irie et al., 2000).

Biological and Chemical Properties

- On the biological front, the study of endosomolytic polymers for their physicochemical and biological properties offers insights into the development of novel drug delivery systems (Ferruti et al., 2000). The investigation of protonation equilibria of Hoechst 33258 in aqueous solutions further exemplifies the importance of understanding the chemical behavior of these compounds in biological contexts (Ladinig et al., 2005).

Organic Chemistry Innovations

- In organic chemistry, the development of methods for the rapid and efficient synthesis of arylpiperazines under microwave irradiation demonstrates the ongoing efforts to optimize chemical synthesis processes, contributing to the broader field of chemical manufacturing (Jaisinghani & Khadilkar, 1997).

Future Directions

The future directions for research on “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” could include further studies on its synthesis, reactivity, and potential applications. Given the known reactivity of the 3,5-bis(trifluoromethyl)phenyl motif, it could be interesting to explore its use in various organic transformations . Additionally, studies could be conducted to investigate its potential biological activity.

properties

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F6N2/c1-9-7-21-2-3-22(9)8-10-4-11(13(15,16)17)6-12(5-10)14(18,19)20/h4-6,9,21H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWLVBMZMPTXIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B2897887.png)

![6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B2897888.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2897893.png)

![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2897894.png)

![Benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2897897.png)

![6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2897910.png)